Ranolazine is a piperazine derivative originally developed as a metabolic modulator. [] It was later discovered to inhibit the late sodium current in cardiac cells, leading to its approval as an antianginal agent. [] Aside from its antianginal properties, Ranolazine also exhibits antiarrhythmic effects on both supraventricular and ventricular arrhythmias. []
Related Compounds
Ranolazine
Compound Description: Ranolazine is a piperazine derivative approved for the treatment of chronic stable angina. [] It acts by selectively inhibiting the late sodium inward current (INa, late). [, ] Ranolazine also exhibits antiarrhythmic effects, potentially due to its influence on action potential duration, refractory period, and repolarization reserve. [] Additionally, it demonstrates various metabolic effects, including improving glycemic variability and endothelial function in patients with diabetes. []
O-Desmethyl-Ranolazine
Compound Description: O-Desmethyl-Ranolazine is the major metabolite of Ranolazine. []
Eslicarbazepine
Compound Description: Eslicarbazepine is a sodium channel blocker with anticonvulsant properties. []
Relevance: This compound is grouped in the same chemical class as Ranolazine-D8, both being sodium channel blockers. [] While Eslicarbazepine is primarily used for seizure control, Ranolazine and its deuterated form, Ranolazine-D8, are mainly used for their cardiac effects. Despite different therapeutic uses, their shared mechanism of action suggests a structural similarity to Ranolazine-D8.
Lamotrigine
Compound Description: Lamotrigine is a sodium channel blocker used as an anticonvulsant medication. []
Relevance: Similar to Eslicarbazepine, Lamotrigine belongs to the same chemical class of sodium channel blockers as Ranolazine-D8. [] The study comparing these drugs highlights their potential for similar mechanisms of action, implying a degree of structural similarity to Ranolazine-D8, despite different primary clinical applications.
Amiodarone
Compound Description: Amiodarone is an antiarrhythmic medication used to treat and prevent various types of irregular heartbeats. []
Relevance: While not structurally similar, Amiodarone is investigated in combination with Ranolazine for its potential synergistic effects in treating atrial tachycardia. [] Although the study focuses on the combined effects rather than structural similarities, it highlights the interconnectedness of drug actions targeting similar physiological processes in the heart. The findings indirectly suggest a potential relationship between the actions of Amiodarone and Ranolazine-D8, given the structural similarities between Ranolazine and its deuterated form.
Dofetilide
Compound Description: Dofetilide is a medication used to treat and prevent atrial fibrillation and atrial flutter, types of irregular heartbeat. [, ]
Relevance: Similar to Amiodarone, Dofetilide is investigated in combination with Ranolazine for its potential to terminate atrial fibrillation. [] This research emphasizes the potential for synergistic effects when combining drugs with different mechanisms of action, even if they are not structurally similar. The findings indirectly suggest a potential relationship between the actions of Dofetilide and Ranolazine-D8, given the structural similarities between Ranolazine and its deuterated form.
Isosorbide Mononitrate
Compound Description: Isosorbide mononitrate is a medication used to treat and prevent chest pain (angina) in people with coronary artery disease. []
Relevance: Although not structurally related to Ranolazine-D8, Isosorbide mononitrate is investigated alongside Ranolazine for its effects on microvascular ischemia in patients with successful percutaneous coronary intervention. [] This comparison highlights the potential for different therapeutic approaches to address similar cardiovascular conditions. While the study focuses on comparing their efficacy rather than structural similarities, it underscores the importance of understanding the pharmacological profiles of various drugs targeting similar cardiovascular conditions.
Synthesis Analysis
The synthesis of ranolazine-D8 involves several key steps, primarily focusing on the incorporation of deuterium into the ranolazine structure. The synthetic route typically begins with the preparation of intermediate compounds through reactions involving piperazine derivatives and substituted phenyl groups.
Starting Materials: The synthesis often starts with compounds such as 2-methoxyphenol and epichlorohydrin to produce 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Key Reactions:
The first step involves reacting the epoxy compound with piperazine in an appropriate solvent (e.g., methanol or ethanol) to form a hydroxypropyl-piperazine derivative.
Subsequent reactions involve coupling this derivative with 2-chloro-N-(2,6-dimethylphenyl)acetamide to yield ranolazine.
Deuteration can be achieved through specific reactions that introduce deuterium into the molecular structure, ensuring the final product retains its pharmaceutical properties while being labeled for analytical purposes.
Technical Details: High-performance liquid chromatography is often employed to purify the product and assess its purity levels post-synthesis, ensuring that it meets pharmaceutical standards.
Molecular Structure Analysis
The molecular structure of ranolazine-D8 can be depicted as follows:
Chemical Structure: The compound features a complex arrangement including a piperazine ring, methoxyphenoxy groups, and deuterated carbon atoms.
Structural Data:
Molecular Formula: C24H25D8N3O4
Molecular Weight: 435.59 g/mol
Key functional groups include methoxy groups and piperazine moieties that are critical for its pharmacological activity.
Chemical Reactions Analysis
Ranolazine-D8 participates in various chemical reactions that are pivotal for its application in research:
Reactivity: As a sodium channel blocker, ranolazine-D8 can interact with various ion channels and receptors in cardiac tissues.
Analytical Techniques: It is often subjected to analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy to study its metabolic pathways and interactions within biological systems.
Stability Studies: Research has shown that ranolazine exhibits instability under alkaline conditions, which can be analyzed through derivative spectrophotometric methods.
Mechanism of Action
The mechanism by which ranolazine-D8 exerts its effects involves:
Inhibition of Sodium Channels: Ranolazine selectively inhibits late sodium currents (INa) during cardiac action potentials. This action reduces intracellular sodium overload and calcium influx, leading to decreased myocardial oxygen demand.
Metabolic Modulation: It shifts myocardial metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions.
Pharmacokinetic Studies: The use of deuterated forms like ranolazine-D8 allows researchers to trace these mechanisms more precisely in vivo due to the distinct mass differences between deuterated and non-deuterated compounds.
Physical and Chemical Properties Analysis
Ranolazine-D8 exhibits several physical and chemical properties relevant for pharmaceutical applications:
Physical Properties:
Appearance: Typically presented as a solid or crystalline form.
Solubility: Soluble in organic solvents like methanol and ethanol but sparingly soluble in water.
Chemical Properties:
Stability: It is stable under acidic conditions but may degrade under alkaline environments.
Melting Point: Specific melting point data may vary depending on purity but typically aligns with that of standard ranolazine.
These properties are crucial for formulating effective dosage forms and ensuring bioavailability in therapeutic applications.
Applications
Ranolazine-D8 finds significant applications in scientific research:
Pharmacokinetics: Used extensively in studies examining drug metabolism and bioavailability due to its isotopic labeling.
Drug Interaction Studies: Helps elucidate interactions between ranolazine and other pharmaceuticals or biological molecules.
Clinical Research: Employed in clinical trials to better understand the pharmacodynamics of ranolazine without interference from naturally occurring isotopes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(24S)-MC 976 is a derivative of vitamin D3 and an analogue of calcipotriol. Calcipotriol is a synthetic derivative of calcitriol used for the treatment of psoriasis.
A derivative of vitamin D3 and an intermediate of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.
1,3-bi-TBS-trans-Calcitriol is a derivative of vitamin D3 and an impurity of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.
Methylene calcitriol is a derivative of vitamin D3 and an impurity of calcitriol. Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood.
An impurity of Paricalcitol which is a drug used for the prevention and treatment of high levels of a certain natural substance made by the body (parathyroid hormone) in patients with long-term kidney disease.